molecular formula C12H18O4 B14451712 Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate CAS No. 74545-48-5

Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate

Cat. No.: B14451712
CAS No.: 74545-48-5
M. Wt: 226.27 g/mol
InChI Key: DHBNUOWTDOEHOT-UHFFFAOYSA-N
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Description

Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate is an organic compound with a complex structure that includes a cyclopentene ring and a propanedioate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate typically involves the reaction of cyclopentene derivatives with propanedioate esters under specific conditions. One common method includes the use of cyclopentene, which undergoes a series of reactions including alkylation and esterification to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and catalytic systems to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentene derivatives and propanedioate esters, such as:

Uniqueness

What sets Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate apart is its unique combination of a cyclopentene ring and a propanedioate ester group.

Properties

CAS No.

74545-48-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dimethyl 2-[1-(cyclopenten-1-yl)ethyl]propanedioate

InChI

InChI=1S/C12H18O4/c1-8(9-6-4-5-7-9)10(11(13)15-2)12(14)16-3/h6,8,10H,4-5,7H2,1-3H3

InChI Key

DHBNUOWTDOEHOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCCC1)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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